molecular formula C28H41Cl3N6O2 B585958 BIX 01294 CAS No. 1392399-03-9

BIX 01294

Numéro de catalogue: B585958
Numéro CAS: 1392399-03-9
Poids moléculaire: 600.0 g/mol
Clé InChI: FMURUEPQXKJIPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BIX 01294, un dérivé de diazépine-quinazolinamine, est un inhibiteur sélectif et perméable aux cellules de la protéine G9a-like et de la méthyltransférase de l'histone lysine G9a. Il est connu pour sa capacité à altérer sélectivement la génération de l'histone H3 diméthylée à la lysine 9 (H3K9me2), qui joue un rôle crucial dans le silençage des gènes et la régulation de la structure de la chromatine .

Mécanisme D'action

Target of Action

BIX 01294 is a specific inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP) . These enzymes primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which play pivotal roles in the transcriptional repression of many genes during diverse biological processes .

Mode of Action

This compound inhibits G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . The X-ray crystal structure of GLP and this compound confirmed that this compound bound to the histone peptide binding pocket but failed to interact with the lysine binding channel .

Biochemical Pathways

This compound affects the methylation status of histones, specifically H3K9me2, which is a major influential factor in cellular reprogramming . It reduces global levels of H3K9me2 and affects epigenetic modifications of specific genes, such as the imprinted gene small nuclear ribonucleoprotein N (Snrpn) in mouse embryonic fibroblasts .

Pharmacokinetics

It is known that this compound is a small molecule compound that specifically inhibits ehmt2 activity . It has been shown to inhibit intraerythrocytic replication with a half maximal inhibitory concentration (IC50) of 13.0 nM .

Result of Action

This compound has been shown to inhibit cell proliferation and induce apoptosis in various types of cancer cells . It reduces cell proliferation, migration, and contractility, inducing cell cycle arrest in G1 phase . It also impairs autophagosomes by initiating autophagy in a Beclin-1-independent way, and impairs autophagic degradation by inhibiting lysosomal cathepsin D activation, leading to lysosomal dysfunction .

Action Environment

For example, this compound has been shown to have different effects in different types of cells, such as inducing apoptosis in nasopharyngeal carcinoma cells and reducing cell proliferation in pulmonary artery smooth muscle cells .

Analyse Biochimique

Biochemical Properties

BIX 01294 Trihydrochloride inhibits G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . It has been shown to reduce global levels of H3K9me2, a histone modification associated with gene repression . The compound interacts with the histone methyltransferase EHMT2 (euchromatic histone-lysine N-methyltransferase 2) and reduces H3K9me2 levels in cells .

Cellular Effects

This compound Trihydrochloride has been shown to have significant effects on various types of cells and cellular processes. It can induce autophagy-dependent differentiation of glioma stem-like cells . In human peripheral mononuclear cells, treatment with this compound Trihydrochloride decreased H3K9me2 levels and increased selected mRNA levels .

Molecular Mechanism

The molecular mechanism of this compound Trihydrochloride involves its interaction with histone methyltransferases. It inhibits the activity of G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . This leads to a decrease in H3K9me2 levels, thereby affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound Trihydrochloride has been shown to cause a reduction in H3K9me2 levels in primary and recurrent tumor cells over a period of 6 days

Dosage Effects in Animal Models

In animal models, peripheral administration of this compound Trihydrochloride decreased cortical H3K9me2 levels and increased schizophrenia candidate gene expression . The effects of different dosages of this compound in animal models need to be further investigated.

Méthodes De Préparation

BIX 01294 peut être synthétisé en utilisant une analyse rétrosynthétique et une approche de synthèse convergente. Les matières premières sont l'acide 2-amino-4,5-diméthoxybenzoïque et l'urée. La synthèse implique quatre étapes principales : la cyclisation, la chloration et deux étapes d'ammonolyse. L'étape finale ne nécessite pas d'irradiation aux micro-ondes et utilise l'acide méthanesulfonique comme catalyseur dans des conditions douces, ce qui donne un rendement de 75,5 % .

Analyse Des Réactions Chimiques

BIX 01294 subit diverses réactions chimiques, notamment :

    Oxydation et réduction :

    Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant sa structure de diazépine-quinazolinamine.

    Réactifs et conditions courants : L'acide méthanesulfonique est couramment utilisé comme catalyseur dans la synthèse de this compound.

    Produits principaux : Le produit principal de ces réactions est le this compound lui-même, avec des sous-produits potentiels en fonction des conditions réactionnelles spécifiques.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

This compound inhibe G9a et la protéine G9a-like en occupant le site de liaison de l'histone, empêchant l'interaction avec les histones. Cette inhibition entraîne une réduction de la diméthylation de l'histone H3 à la lysine 9 (H3K9me2), qui est essentielle pour le silençage des gènes et la régulation de la structure de la chromatine. Le composé induit également l'autophagie et l'apoptose dans certaines cellules cancéreuses, contribuant à son potentiel en tant qu'agent thérapeutique .

Applications De Recherche Scientifique

BIX 01294 has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

BIX 01294 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de G9a et de la protéine G9a-like. Des composés similaires comprennent :

This compound se démarque par son inhibition spécifique de G9a et de la protéine G9a-like, ce qui en fait un outil précieux dans la recherche épigénétique et les applications thérapeutiques potentielles.

Activité Biologique

BIX 01294 is a selective inhibitor of histone lysine methyltransferases, particularly targeting G9a and GLP (G9a-like protein). Its biological activity has been extensively studied across various cell types and conditions, revealing its potential as a therapeutic agent in cancer treatment and stem cell research. This article summarizes the key findings regarding the biological activity of this compound, including its mechanisms of action, effects on cell proliferation and apoptosis, and implications for therapeutic applications.

This compound primarily inhibits the activity of G9a and GLP, leading to decreased methylation of histone H3 at lysine 9 (H3K9) and lysine 27 (H3K27). The inhibition of these methyltransferases results in altered gene expression patterns that can affect cell proliferation, differentiation, and apoptosis.

  • IC50 Values :
    • G9a: 0.7 μM
    • GLP: 1.7 μM
    • Other histone methyltransferases: No significant activity up to 37 μM .

Effects on Cancer Cells

This compound has shown promising results in various cancer models. Its effects include:

  • Inhibition of Proliferation : In studies involving diffuse large B-cell lymphoma (DLBCL) cells, this compound inhibited cell proliferation in a dose-dependent manner. For instance, treatment with 10 μM resulted in approximately 62% apoptosis in U2932 cells .
  • Induction of Apoptosis : this compound triggers both endogenous and exogenous apoptotic pathways. It increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced apoptosis in tumor cells .
  • Cell Cycle Arrest : Treatment with this compound caused G1 phase arrest by increasing levels of cyclin-dependent kinase inhibitor P21 and decreasing cyclin E levels .

Study on DLBCL Cells

A study reported that this compound induced significant endoplasmic reticulum (ER) stress in DLBCL cells, which was essential for its pro-apoptotic effects. Key findings included:

  • Increased expression of ER stress markers ATF3 and ATF4.
  • Activation of apoptotic signaling pathways characterized by elevated levels of death receptors DR4 and DR5 .

Study on Glioma Cells

In glioma models, this compound was shown to induce autophagy and enhance differentiation of glioma stem cells:

  • Treatment resulted in reduced viability of C6 glioma cells while promoting differentiation into more specialized cell types .

Impact on Stem Cell Differentiation

This compound has also been investigated for its role in stem cell biology:

  • It enhances the differentiation of mesenchymal stem cells into endothelial cells and cardiac progenitors, suggesting its utility in regenerative medicine .
  • The compound promotes the expression of pluripotency markers such as SOX2 and NANOG when used in reprogramming protocols for induced pluripotent stem cells (iPSCs) .

Summary Table of Biological Activities

Activity Effect Concentration
Inhibition of G9a/GLPDecreased H3K9me2/H3K27me3 levelsIC50: 0.7/1.7 μM
Induction of ApoptosisIncreased apoptotic cell deathUp to 62% at 10 μM
Cell Cycle ArrestG1 phase arrest via increased P21Various concentrations
Stem Cell DifferentiationEnhanced differentiation into endothelial/cardiac progenitorsVaries by context

Propriétés

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6O2.3ClH/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMURUEPQXKJIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41Cl3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017374
Record name BIX 01294 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392399-03-9
Record name BIX-01294 trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392399039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIX 01294 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIX-01294 trihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57HBY4AC4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BIX 01294
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
BIX 01294
Reactant of Route 3
Reactant of Route 3
BIX 01294
Reactant of Route 4
Reactant of Route 4
BIX 01294
Reactant of Route 5
Reactant of Route 5
BIX 01294
Reactant of Route 6
Reactant of Route 6
BIX 01294
Customer
Q & A

Q1: What is the primary mechanism of action of BIX 01294?

A1: this compound acts as a substrate-competitive inhibitor of EHMT2 and EHMT1. [] This means it competes with the natural substrate, histone H3, for binding to the active site of these enzymes.

Q2: What are the downstream effects of this compound inhibiting EHMT2/GLP?

A2: Inhibition of EHMT2/GLP by this compound primarily results in a decrease in the levels of histone H3 lysine 9 dimethylation (H3K9me2) [, ], a repressive epigenetic mark associated with transcriptional silencing. This can lead to:

  • Reactivation of silenced genes: this compound can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle regulation, apoptosis, and differentiation. [, , , , , , ]
  • Induction of apoptosis and autophagy: this compound can induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process) in various cancer cell lines. [, , , , ]
  • Inhibition of cell proliferation, migration, and invasion: this compound treatment has been shown to reduce the growth, movement, and invasive potential of various cancer cells. [, , , , ]
  • Sensitization to other therapeutic agents: this compound can enhance the efficacy of other anti-cancer therapies, such as TRAIL and melphalan. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound trihydrochloride has the molecular formula C19H25N5O2 • 3HCl and a molecular weight of 456.8 g/mol.

Q4: How do structural modifications of this compound affect its activity?

A4: Studies exploring this compound analogues reveal that specific structural modifications can alter its activity and selectivity:

  • Desmethoxyquinazolines: Replacing methoxy groups with other substituents can lead to a loss of EHMT2/GLP inhibitory activity while gaining selectivity towards DNA methyltransferase DNMT3A. []
  • Modifications affecting interaction with substrate arginine: Replacing hydrophobic segments with guanidine groups mimicking arginine can enhance binding affinity and potentially increase potency. []

Q5: What types of in vitro assays have been used to study this compound's effects?

A5: Researchers have employed various in vitro assays to investigate this compound, including:

  • Cell viability and proliferation assays: Assess the impact of this compound on cell survival and growth. [, , , , , ]
  • Apoptosis and autophagy assays: Determine the ability of this compound to induce cell death pathways. [, , , ]
  • Cell migration and invasion assays: Evaluate the influence of this compound on the metastatic potential of cancer cells. [, , ]
  • Chromatin immunoprecipitation (ChIP) assays: Examine the binding of specific proteins or histone modifications to DNA regions. [, , , ]
  • Reporter gene assays: Analyze the effect of this compound on the expression of specific genes. []

Q6: Has this compound been tested in animal models?

A6: Yes, this compound has been investigated in several animal models, including:

  • Mouse models of cancer: this compound administration has shown promising results in reducing tumor growth in xenograft models of various cancers. [, ]
  • Mouse models of pain: Research suggests that this compound might have analgesic effects in models of nerve injury-induced pain. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.